molecular formula C16H25N5O3S B3006894 7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione CAS No. 476481-86-4

7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione

Cat. No.: B3006894
CAS No.: 476481-86-4
M. Wt: 367.47
InChI Key: UEVBWZBNKIKHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a useful research compound. Its molecular formula is C16H25N5O3S and its molecular weight is 367.47. The purity is usually 95%.
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Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a broader class of purine derivatives that have shown promise in various therapeutic applications, including antiviral and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 306.38 g/mol
  • IUPAC Name : 7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)-purine-2,6-dione

Antiviral Properties

Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In silico studies demonstrated that the compound binds effectively to the active site of Mpro, showing promising results in molecular docking simulations and molecular dynamics analyses. These findings indicate its potential as a lead compound for the development of antiviral therapeutics against COVID-19 .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. A study investigating the acute toxicity of related purine derivatives found that compounds in this class generally exhibit low toxicity, with LD50 values ranging from 536 to 1403 mg/kg in rat models. This positions them in Class IV toxicity, indicating they are relatively safe for further development .

Compound No.LD50 (mg/kg)Toxicity Class
1953IV
2536IV
3752IV
.........
201403IV

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the piperidine ring enhances its binding affinity to protein targets through hydrophobic interactions and hydrogen bonding, which are critical for its antiviral and potential anticancer activities .

Case Studies

Several case studies have reported on the efficacy of purine derivatives in clinical settings:

  • SARS-CoV-2 Inhibition : In a study involving molecular dynamics simulations, the compound demonstrated significant binding affinity to Mpro, suggesting its potential as a therapeutic agent against COVID-19 .
  • Anticancer Activity : Research has indicated that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still emerging.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c1-19-13-12(14(22)18-15(19)23)21(8-10-24-2)16(17-13)25-11-9-20-6-4-3-5-7-20/h3-11H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVBWZBNKIKHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.